Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate
Description
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a specialized ester compound characterized by a cyclopropane sulfonyl group attached to a branched propanoate backbone. The cyclopropane ring introduces steric constraints and electronic effects, while the sulfonyl group enhances polarity and stability. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its unique reactivity profile.
Properties
IUPAC Name |
ethyl 2-cyclopropylsulfonyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMHLBFHVXPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate typically involves the reaction of cyclopropanesulfonyl chloride with ethyl 2-methylpropanoate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate involves its interaction with various molecular targets, primarily through its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Acetyloxy/Thioether : The sulfonyl group in the target compound enhances oxidative stability compared to thioethers and provides stronger electron-withdrawing effects than acetyloxy groups, influencing reaction kinetics in nucleophilic substitutions .
- Cyclopropane vs.
Physicochemical Properties
Key Observations :
Key Observations :
- The cyclopropanesulfonyl group may mimic bioisosteres of carboxylic acids or phosphates, enabling interactions with enzymatic active sites .
- Analogs with aromatic substituents (e.g., phenoxy, cyanoacrylates) exhibit diverse bioactivities, suggesting the target compound could be tailored for similar applications with improved metabolic stability .
Biological Activity
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclopropanesulfonyl chloride with ethyl 2-methylpropanoate in the presence of a base. This method allows for the introduction of the cyclopropanesulfonyl group, which is crucial for the compound's biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing cyclopropane moieties. This compound has been evaluated against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A-549 (lung cancer)
In vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell growth. For instance, derivatives similar to this compound showed IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting that modifications to the cyclopropane structure can enhance biological activity .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
Other Biological Activities
Beyond anticancer properties, this compound may exhibit:
- Antimicrobial Activity : Compounds with cyclopropane rings have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential in modulating inflammatory pathways, contributing to its therapeutic profile.
Case Studies and Research Findings
Several case studies have investigated the biological activities of cyclopropane-containing compounds:
- Study on Anticancer Efficacy : A study evaluated a series of cyclopropane derivatives against multiple human tumor cell lines, revealing that those with enhanced lipophilicity showed improved anticancer activity .
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth, supporting its potential as an effective therapeutic agent.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, essential for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
